Cas no 1269152-39-7 (2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid)
2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid
- Glycine, N-(2-chloro-6-nitrobenzoyl)-
- 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid
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- Inchi: 1S/C9H7ClN2O5/c10-5-2-1-3-6(12(16)17)8(5)9(15)11-4-7(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
- InChI Key: DDSUIEKXBYCNFR-UHFFFAOYSA-N
- SMILES: C(O)(=O)CNC(=O)C1=C([N+]([O-])=O)C=CC=C1Cl
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 468.7±45.0 °C at 760 mmHg
- Flash Point: 237.3±28.7 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611015-25mg |
2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid |
1269152-39-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611015-50mg |
2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid |
1269152-39-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C611015-250mg |
2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid |
1269152-39-7 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-72689-0.05g |
2-[(2-chloro-6-nitrophenyl)formamido]acetic acid |
1269152-39-7 | 95.0% | 0.05g |
$67.0 | 2025-02-20 | |
| Enamine | EN300-72689-0.1g |
2-[(2-chloro-6-nitrophenyl)formamido]acetic acid |
1269152-39-7 | 95.0% | 0.1g |
$100.0 | 2025-02-20 | |
| Enamine | EN300-72689-0.25g |
2-[(2-chloro-6-nitrophenyl)formamido]acetic acid |
1269152-39-7 | 95.0% | 0.25g |
$143.0 | 2025-02-20 | |
| Enamine | EN300-72689-0.5g |
2-[(2-chloro-6-nitrophenyl)formamido]acetic acid |
1269152-39-7 | 95.0% | 0.5g |
$225.0 | 2025-02-20 | |
| Enamine | EN300-72689-1.0g |
2-[(2-chloro-6-nitrophenyl)formamido]acetic acid |
1269152-39-7 | 95.0% | 1.0g |
$288.0 | 2025-02-20 | |
| Enamine | EN300-72689-2.5g |
2-[(2-chloro-6-nitrophenyl)formamido]acetic acid |
1269152-39-7 | 95.0% | 2.5g |
$566.0 | 2025-02-20 | |
| Enamine | EN300-72689-5.0g |
2-[(2-chloro-6-nitrophenyl)formamido]acetic acid |
1269152-39-7 | 95.0% | 5.0g |
$836.0 | 2025-02-20 |
2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid
Comprehensive Overview of 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid (CAS No. 1269152-39-7): Properties, Applications, and Industry Insights
2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid (CAS No. 1269152-39-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This nitrophenyl derivative combines a chloro-substituted aromatic ring with a formamidoacetic acid functional group, making it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing targeted therapies.
The compound's molecular structure features both electron-withdrawing groups (nitro and chloro) and a carboxylic acid moiety, which contributes to its reactivity profile. This dual functionality allows 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid to participate in various chemical transformations, including amide couplings, nucleophilic substitutions, and reduction reactions. Recent studies suggest potential applications in creating bioactive molecules with improved pharmacokinetic properties, aligning with current trends in precision medicine development.
From a synthetic chemistry perspective, CAS 1269152-39-7 offers several advantages. The presence of the chloro-nitro aromatic system enables selective modifications at different positions, while the formamidoacetic acid side chain provides a handle for further derivatization. This makes the compound valuable for constructing molecular scaffolds in medicinal chemistry programs. Pharmaceutical companies are exploring its use in developing small molecule inhibitors, particularly for protein targets involved in inflammatory pathways.
In the context of green chemistry initiatives, researchers are investigating more sustainable synthesis routes for 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid. Modern approaches focus on reducing organic solvent usage and improving atom economy during production. These efforts respond to growing industry demands for environmentally friendly synthesis methods while maintaining high purity standards required for pharmaceutical applications.
The analytical characterization of CAS 1269152-39-7 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. Quality control parameters emphasize the importance of monitoring residual solvents and byproducts, especially when the compound is intended for GMP-grade applications. Recent advancements in process analytical technology (PAT) have enabled real-time monitoring during its synthesis, improving batch consistency.
Market analysts note increasing interest in nitrophenyl derivatives like 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid from contract research organizations. The compound's role in developing targeted cancer therapies and antimicrobial agents aligns with current healthcare priorities. Patent literature reveals growing intellectual property activity surrounding similar structures, particularly for applications in kinase inhibition and enzyme modulation.
From a regulatory standpoint, proper handling and storage of CAS 1269152-39-7 follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, researchers recommend using appropriate personal protective equipment (PPE) when working with this compound, in line with general laboratory best practices. Material Safety Data Sheets (MSDS) provide detailed guidance on stability, incompatibilities, and disposal considerations.
Future research directions for 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid may explore its potential in bioconjugation chemistry and prodrug development. The compound's ability to serve as a versatile synthon makes it valuable for creating molecular libraries in high-throughput screening campaigns. As the pharmaceutical industry continues seeking novel chemical entities, intermediates like this will likely play increasingly important roles in drug discovery pipelines.
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